4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid
Description
Properties
IUPAC Name |
4-oxo-5,6,7,8-tetrahydrofuro[3,2-c]azepine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-8-7-5(9(12)13)4-14-6(7)2-1-3-10-8/h4H,1-3H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAFHZFPHLWMBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CO2)C(=O)O)C(=O)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid typically involves the annulation of an azepine ring to a furan ring. One common method includes the use of a vinylogenic semipinacol rearrangement under photocatalytic conditions . Another approach involves the ring expansion reactions of carboannulated cyclohexanones and piperidines .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure high yield and purity, which are crucial for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to enhance or modify the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Biological Activities
Research indicates that 4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid exhibits promising biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting the proliferation of human leukemia cells and other tumor types .
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may offer neuroprotective benefits. The unique configuration of this compound could contribute to its efficacy in treating neurodegenerative diseases .
- Antimicrobial Activity : Some derivatives of this compound have demonstrated antimicrobial properties against various pathogens. This suggests a potential application in developing new antibiotics or antifungal agents .
Case Study 1: Anticancer Activity
A study evaluated several Mannich bases derived from this compound against human colon cancer cell lines. Results indicated that some derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil .
Case Study 2: Neuroprotective Effects
Research on related compounds has shown potential neuroprotective effects in animal models of neurodegeneration. These studies highlight the need for further exploration into the specific neuroprotective mechanisms of this compound .
Mechanism of Action
The mechanism of action of 4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation and modulation of metabolic pathways .
Comparison with Similar Compounds
Key Data :
| Property | Target Compound ([3,2-c]) | [3,2-b] Isomer |
|---|---|---|
| Molecular Formula | C₉H₉NO₄ | C₉H₉NO₄ |
| SMILES | Not provided | C1CC2=C(C(=CO2)C(=O)O)NC(=O)C1 |
| Hydrogen Bond Acidity | High (carboxylic acid) | High (carboxylic acid) |
Substituent Variations: Alkyl and Halogen Modifications
7,7-Dimethyl-4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylic acid (CAS 2060000-52-2) introduces two methyl groups at position 7 of the azepine ring (C₈H₆FN₄O₃). Comparative studies on enzymatic inhibition between the parent compound and this derivative would elucidate the impact of alkylation on potency .
Key Data :
| Property | Target Compound | 7,7-Dimethyl Derivative |
|---|---|---|
| Molecular Formula | C₉H₉NO₄ | C₈H₆FN₄O₃ |
| Substituents | None | 7,7-dimethyl, fluorine |
| LogP (Predicted) | ~0.5 (polar) | ~1.2 (more lipophilic) |
Ring System Analogs: Benzo[b]furan vs. Furo-azepine
4-Oxo-4,5,6,7-tetrahydrobenzo[b]furan-3-carboxylic acid replaces the azepine ring with a benzene ring fused to a tetrahydrofuran (C₉H₈O₄).
Key Data :
| Property | Target Compound | Benzo[b]furan Analog |
|---|---|---|
| Core Structure | Furo-azepine | Benzo[b]furan |
| Hydrogen Bond Donors | 2 (carboxylic acid, NH) | 1 (carboxylic acid) |
| Aromatic Character | Partial (furan) | Full (benzene + furan) |
Functional Group Analogs: Chromene and Tetrazolone Derivatives
Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate (CAS 329934-95-4) shares the tetrahydro-oxo ring system but incorporates a chromene core (C₁₈H₁₇Cl₂NO₄). The dichlorophenyl and amino groups introduce strong electron-withdrawing and donating effects, respectively, which could modulate electronic properties and target affinity. Unlike the furo-azepine compound, this chromene derivative lacks a nitrogen in the seven-membered ring, reducing basicity but increasing aromaticity .
Key Data :
| Property | Target Compound | Chromene Derivative |
|---|---|---|
| Molecular Weight | ~209.17 | 382.24 |
| Key Functional Groups | Carboxylic acid | Ester, amino, dichlorophenyl |
| Bioactivity | Unknown | Potential kinase inhibition (inferred from similar chromenes) |
Biological Activity
4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid is a heterocyclic compound notable for its complex structure and potential biological activities. This compound features a fused ring system that includes both furo and azepine structures, characterized by a carbonyl group and a carboxylic acid functional group. The molecular formula is C11H13N1O3, with a molecular weight of approximately 225.268 g/mol. This article explores the biological activities associated with this compound, including its medicinal chemistry applications and potential therapeutic effects.
Structure and Properties
The unique structure of this compound contributes to its reactivity and biological activity. The presence of both a carbonyl group and a carboxylic acid allows for various interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C11H13N1O3 |
| Molecular Weight | 225.268 g/mol |
| Functional Groups | Carbonyl, Carboxylic Acid |
| Structure | Heterocyclic Compound |
Medicinal Chemistry
Preliminary studies indicate that this compound exhibits significant biological activities that are of interest in medicinal chemistry. These activities include:
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial strains.
- Anti-inflammatory Properties : Research suggests that it may possess anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).
- Neuroprotective Effects : Early investigations indicate potential neuroprotective properties which could be beneficial in treating neurodegenerative diseases.
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Interaction studies have focused on:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Binding : Potential interactions with neurotransmitter receptors have been suggested.
- Cell Signaling Pathways : It may modulate key signaling pathways related to inflammation and cell survival.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study on Anti-inflammatory Effects :
- A study compared the anti-inflammatory activity of this compound with diclofenac sodium.
- Results indicated an inhibition percentage of 93.80% at a concentration of 1 mM for the compound compared to 90.21% for diclofenac.
-
Antimicrobial Testing :
- Testing against various bacterial strains revealed that the compound exhibited significant antimicrobial activity.
- Minimum inhibitory concentrations (MICs) were determined to assess effectiveness against pathogens.
Q & A
Q. What are the recommended synthetic routes for 4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid, and what are their yield optimization strategies?
The synthesis typically involves cyclization reactions of precursor heterocycles. For example, a common method employs acid-catalyzed intramolecular cyclization of a substituted furan-carboxylic acid derivative. Key steps include:
- Precursor preparation : Use of 5,6,7,8-tetrahydro-4H-azepine intermediates with appropriate substituents.
- Cyclization : Acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) to promote ring closure.
- Yield optimization : Solvent selection (e.g., toluene or DMF) and temperature control (80–120°C) to minimize side reactions. Reported yields range from 45% to 68% depending on purification methods .
Q. How is the structural conformation of this compound validated, and what analytical techniques are critical?
Structural confirmation relies on:
- X-ray crystallography : Resolves the fused furo-azepine ring system and confirms the keto-carboxylic acid moiety (bond lengths: C=O at ~1.21 Å, C-O at ~1.36 Å) .
- NMR spectroscopy : Key signals include δ 2.4–3.1 ppm (azepine CH₂ groups) and δ 10.2 ppm (carboxylic acid proton).
- Mass spectrometry : Molecular ion peak at m/z 223.1 (calculated for C₁₀H₁₁NO₄) .
Advanced Research Questions
Q. What computational modeling approaches are suitable for studying the compound’s reactivity in biological systems?
- Density Functional Theory (DFT) : Models the electron density of the carboxylic acid group to predict nucleophilic/electrophilic sites. For example, the C-3 carboxyl group shows high electrophilicity (Fukui indices >0.15) .
- Molecular docking : Screens interactions with enzymes (e.g., cyclooxygenase-2) by aligning the furo-azepine core with hydrophobic pockets.
- MD simulations : Assess stability in aqueous environments, revealing hydrogen bonding between the carboxylic acid and water molecules .
Q. How can contradictory bioactivity data (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved experimentally?
Contradictions often arise from assay conditions. Mitigation strategies include:
- Dose-response profiling : Test concentrations from 1 µM to 100 µM to identify therapeutic windows.
- Cell line specificity : Compare primary cells (e.g., human fibroblasts) vs. immortalized lines (e.g., HeLa) to assess selective toxicity.
- Mechanistic studies : Use siRNA knockdown to isolate pathways (e.g., NF-κB for anti-inflammatory activity) .
Q. What strategies are recommended for improving the compound’s metabolic stability in preclinical studies?
- Derivatization : Esterification of the carboxylic acid group (e.g., methyl ester) to reduce first-pass metabolism.
- Isotope labeling : Use of deuterated analogs at metabolically labile positions (e.g., α-hydrogens) to slow CYP450-mediated oxidation.
- In vitro microsomal assays : Screen metabolites using LC-MS/MS to identify degradation hotspots .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
